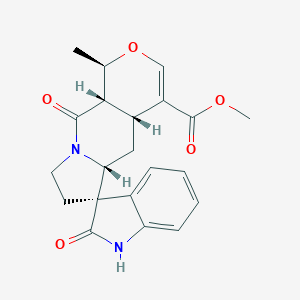
21-Oxoisopteropodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Oxoisopteropodine is a natural product that belongs to the quassinoid family. It is isolated from the seeds of Brucea javanica, a plant that is widely used in traditional medicine in Southeast Asia. 21-Oxoisopteropodine has been found to possess a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
21-Oxoisopteropodine has been extensively studied for its various biological activities. One of the most promising applications of this compound is its antimalarial activity. Studies have shown that 21-Oxoisopteropodine inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound has also been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. In addition, 21-Oxoisopteropodine has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Mécanisme D'action
The mechanism of action of 21-Oxoisopteropodine is not fully understood. However, studies have suggested that the compound exerts its biological activities through various pathways. For example, the antimalarial activity of 21-Oxoisopteropodine is believed to be due to its ability to inhibit the growth and development of the malaria parasite. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of 21-Oxoisopteropodine is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 21-Oxoisopteropodine has various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the growth and development of the malaria parasite by interfering with its metabolic pathways. In addition, 21-Oxoisopteropodine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 21-Oxoisopteropodine in lab experiments is its wide range of biological activities. The compound has been found to have antimalarial, anticancer, and anti-inflammatory properties, making it a useful tool for studying these diseases. However, one of the limitations of using 21-Oxoisopteropodine in lab experiments is its limited availability. The compound is isolated from the seeds of Brucea javanica, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 21-Oxoisopteropodine. One of the areas of research is the development of new antimalarial drugs based on the structure of 21-Oxoisopteropodine. Another area of research is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. In addition, research on the anti-inflammatory properties of 21-Oxoisopteropodine may lead to the development of new treatments for inflammatory diseases.
Conclusion
In conclusion, 21-Oxoisopteropodine is a natural product that possesses a wide range of biological activities. The compound has been found to have antimalarial, anticancer, and anti-inflammatory properties, making it a useful tool for studying these diseases. The synthesis of the compound can be achieved through several methods, and its mechanism of action is not fully understood. Future research on 21-Oxoisopteropodine may lead to the development of new drugs for the treatment of malaria, cancer, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 21-Oxoisopteropodine can be achieved through several methods. One of the most common methods involves the extraction of the compound from the seeds of Brucea javanica. The extraction process involves the use of solvents such as ethanol, methanol, or chloroform. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography.
Propriétés
Numéro CAS |
131724-59-9 |
|---|---|
Nom du produit |
21-Oxoisopteropodine |
Formule moléculaire |
C21H22N2O5 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |
Clé InChI |
FSFVCJQXGSXULW-GMYZOUPFSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
SMILES |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
SMILES canonique |
CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |
Synonymes |
21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
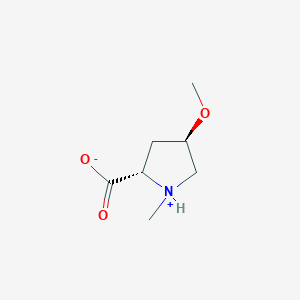
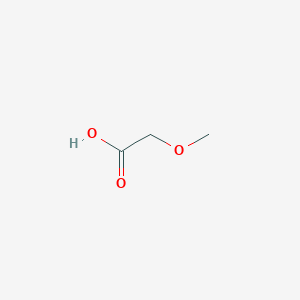
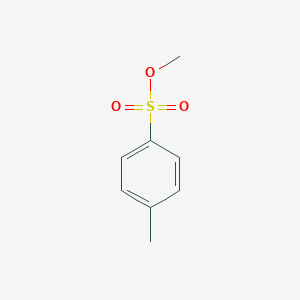
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)
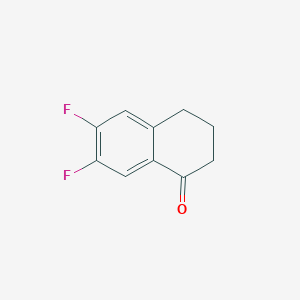
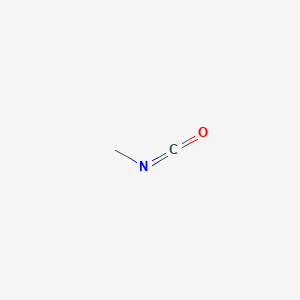
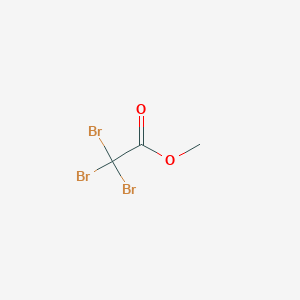
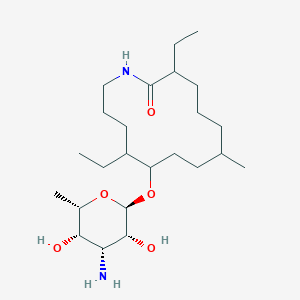
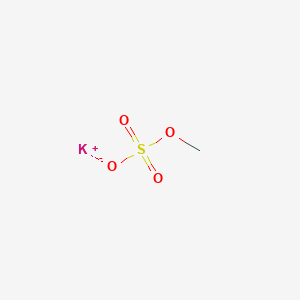
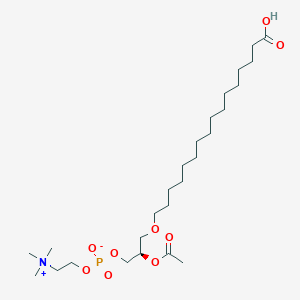
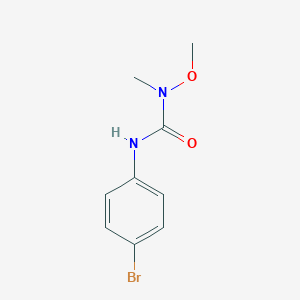
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)